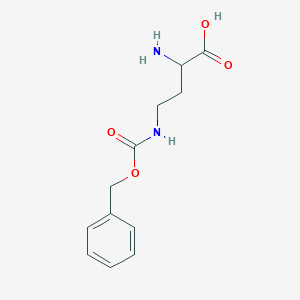

2-Amino-4-(benzyloxycarbonylamino)butanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-4-(phenylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c13-10(11(15)16)6-7-14-12(17)18-8-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,14,17)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDFDIECLEXOBAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to N-gamma-Cbz-L-2,4-diaminobutyric Acid: A Cornerstone for Advanced Peptide Synthesis

Introduction: The Strategic Importance of N-gamma-Cbz-L-2,4-diaminobutyric Acid in Peptide Chemistry

N-gamma-Cbz-L-2,4-diaminobutyric acid, registered under CAS number 2130-77-0, is a non-proteinogenic amino acid derivative that serves as a highly versatile building block in modern peptide synthesis. Its strategic value lies in the orthogonal protection of its two amino groups: a free alpha-amino group poised for peptide bond formation and a gamma-amino group shielded by the classic Carboxybenzyl (Cbz or Z) protecting group. This differential protection allows for the site-selective elaboration of peptide chains, making it an indispensable tool for the synthesis of complex peptides, including cyclic peptides, branched peptides, and those requiring side-chain modifications such as the incorporation of labels or conjugation to other molecules.[1][2]

This guide provides an in-depth exploration of N-gamma-Cbz-L-2,4-diaminobutyric acid (H-Dab(Z)-OH), from its fundamental physicochemical properties and synthesis to its strategic application in solid-phase peptide synthesis (SPPS) and analytical characterization. The insights provided herein are intended to equip researchers, chemists, and drug development professionals with the technical understanding necessary to effectively leverage this reagent in their synthetic endeavors.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a synthetic building block is paramount for its successful application. The key properties of N-gamma-Cbz-L-2,4-diaminobutyric acid are summarized below.

| Property | Value | Source(s) |

| CAS Number | 2130-77-0 | [3] |

| Molecular Formula | C₁₂H₁₆N₂O₄ | [3] |

| Molecular Weight | 252.27 g/mol | [3] |

| IUPAC Name | (2S)-2-amino-4-(phenylmethoxycarbonylamino)butanoic acid | [4] |

| Synonyms | H-Dab(Z)-OH, L-Dab(Z)-OH | [3][4] |

| Appearance | White solid | [4] |

| Melting Point | 225-227 °C (Predicted) | [4] |

| Solubility | Insoluble in water, soluble in some organic solvents like methanol. | [5] |

| Storage Conditions | 2-8 °C | [4] |

Note: Some properties are predicted and should be confirmed experimentally.

Spectroscopic Characterization

-

¹H NMR: Expected signals would include aromatic protons from the Cbz group (around 7.3 ppm), a singlet for the benzylic CH₂ of the Cbz group (around 5.1 ppm), the alpha-proton (α-CH), the beta-protons (β-CH₂), and the gamma-protons (γ-CH₂). The chemical shifts of the aliphatic protons would be influenced by the neighboring functional groups.

-

¹³C NMR: The spectrum would show characteristic signals for the carbonyl carbons (carboxyl and carbamate), aromatic carbons of the phenyl ring, the benzylic carbon of the Cbz group, and the aliphatic carbons of the diaminobutyric acid backbone.

Synthesis of N-gamma-Cbz-L-2,4-diaminobutyric Acid

The synthesis of N-gamma-Cbz-L-2,4-diaminobutyric acid presents a key challenge: the selective protection of the gamma-amino group while leaving the alpha-amino group free or temporarily protected by a more labile group. A common and effective strategy starts from L-glutamic acid.[6][7][8]

Conceptual Synthetic Workflow

The transformation from L-glutamic acid involves the reduction of the side-chain carboxylic acid to a primary amine, with appropriate protection strategies to ensure regioselectivity.

Caption: Conceptual workflow for the synthesis of H-Dab(Z)-OH from L-glutamic acid.

Detailed Experimental Protocol (Illustrative)

This protocol is a representative procedure based on established chemical transformations for amino acid synthesis.[9]

-

Protection of L-Glutamic Acid:

-

Protect the α-amino group of L-glutamic acid with a Boc group using Di-tert-butyl dicarbonate (Boc₂O).

-

Esterify both carboxylic acids, for instance, as benzyl esters, to yield Boc-L-Glu(OBn)-OBn.

-

-

Selective Deprotection of the Side Chain:

-

Selectively remove the γ-benzyl ester. This can often be achieved under specific catalytic transfer hydrogenation conditions that are mild enough not to significantly affect the Cbz group that will be formed.

-

-

Curtius Rearrangement for Amine Formation:

-

Activate the free γ-carboxylic acid, for example, by forming an acid chloride or using a coupling agent like diphenylphosphoryl azide (DPPA).

-

The resulting acyl azide is then heated in the presence of benzyl alcohol. The azide undergoes rearrangement to an isocyanate, which is trapped by benzyl alcohol to form the N-gamma-Cbz protected amine.

-

-

Deprotection of the Alpha-Amino and Alpha-Carboxyl Groups:

-

Remove the Boc group using trifluoroacetic acid (TFA).

-

Remove the α-benzyl ester by catalytic hydrogenolysis. Care must be taken as this step can also cleave the Cbz group. Alternatively, if an orthogonal ester was used (e.g., t-butyl ester), it can be removed with TFA along with the Boc group.

-

-

Purification:

-

The final product is purified by crystallization or chromatography to yield N-gamma-Cbz-L-2,4-diaminobutyric acid.

-

Application in Peptide Synthesis: The Orthogonal Strategy

The primary utility of H-Dab(Z)-OH lies in its role as a building block in an orthogonal protection strategy, a cornerstone of modern peptide synthesis.[10][11][12] In this context, "orthogonal" means that different protecting groups can be removed under distinct chemical conditions without affecting the others.[11]

Caption: Orthogonal protection strategy using H-Dab(Z)-OH in Fmoc-based SPPS.

This strategy is particularly powerful for:

-

Synthesis of Branched Peptides: The free α-amino group is used for the elongation of the main peptide chain. After the main chain synthesis is complete, the Cbz group on the side chain can be removed to expose the γ-amino group, allowing for the synthesis of a second peptide chain branching off from the Dab residue.

-

Site-Specific Labeling: The γ-amino group can be selectively deprotected while the peptide is still on the solid support to attach fluorescent dyes, biotin, or other reporter molecules.

-

Cyclic Peptide Synthesis: H-Dab(Z)-OH can be incorporated into a linear peptide. After elongation, the Cbz group can be removed, and the now-free γ-amino group can be cyclized with the C-terminal carboxyl group or another side chain to form a cyclic peptide.[13][14][15] This is a common strategy in the development of antimicrobial peptides and other constrained therapeutic peptides.[5][16][17]

Deprotection of the Cbz Group

The removal of the Cbz group is a critical step. The two most common methods are:

-

Catalytic Hydrogenolysis: This is a mild method involving hydrogenation with a palladium catalyst (e.g., Pd/C).[18][19] It is highly efficient but incompatible with peptides containing other reducible functional groups like Cys(Trt) or Met residues.

-

Strong Acid Cleavage: Treatment with strong acids like HBr in acetic acid will also cleave the Cbz group.[20] This method is often used when hydrogenolysis is not feasible.

Analytical Quality Control

Ensuring the purity of N-gamma-Cbz-L-2,4-diaminobutyric acid is crucial for its successful use in peptide synthesis. High-Performance Liquid Chromatography (HPLC) is the primary method for purity assessment.

Illustrative HPLC Method

A reversed-phase HPLC (RP-HPLC) method is typically employed. Due to the presence of the aromatic Cbz group, UV detection is straightforward.

-

Column: C18 stationary phase (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from a low percentage of B to a high percentage of B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm or 220 nm.

-

Derivatization: For quantification in complex matrices or for enhanced sensitivity, pre-column derivatization of the free alpha-amino group with reagents like o-phthalaldehyde (OPA) can be used, although this is more common for the unprotected amino acid.[21][22][23]

Safety and Handling

While a specific safety data sheet (SDS) for CAS 2130-77-0 is not widely published, general precautions for handling amino acid derivatives should be followed:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place, typically at 2-8 °C.

Conclusion: A Versatile Tool for Peptide Innovation

N-gamma-Cbz-L-2,4-diaminobutyric acid is more than just a modified amino acid; it is a strategic tool that enables chemists to construct complex and novel peptide architectures with precision and control. Its key advantage, the orthogonal Cbz protection on the side-chain amine, provides a reliable handle for site-specific modifications, branching, and cyclization. By understanding its synthesis, properties, and the strategic rationale behind its use, researchers can unlock new possibilities in the fields of drug discovery, diagnostics, and materials science, driving forward the development of next-generation peptide-based technologies.

References

-

Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. (n.d.). Ingenta Connect. Retrieved February 12, 2026, from [Link]

-

Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (n.d.). Retrieved February 12, 2026, from [Link]

-

Scientific Update. (2023, February 22). To Deprotect and Serve. Retrieved from [Link]

-

Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved February 12, 2026, from [Link]

-

1.2 Deprotection: The Concept of Orthogonal Sets. (n.d.). Retrieved February 12, 2026, from [Link]

-

VI Protecting Groups and Orthogonal Protection Strategies. (n.d.). Retrieved February 12, 2026, from [Link]

-

Aqueous Phase Mono-Protection of Amines and Amino Acids as N-Benzyloxycarbonyl Derivatives in the Presence of β-Cyclodextrin. (2025, August 7). ResearchGate. Retrieved from [Link]

-

Ivy Fine Chemicals. (n.d.). H-DAB(Z)-OH [CAS: 2130-77-0]. Retrieved February 12, 2026, from [Link]

-

An, S., et al. (2022). An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery. ACS Central Science. Retrieved from [Link]

-

Angell, Y. L., et al. (2025). Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications. Molecules. Retrieved from [Link]

-

Szymański, J., & Wójtowicz-Krawiec, A. (2019). Synthesis of nonracemic hydroxyglutamic acids. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

Szokan, G., et al. (1994). HPLC determination of enantiomeric purity of protected amino acid derivatives used in peptide synthesis. Journal of liquid chromatography. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved February 12, 2026, from [Link]

-

ChemBK. (2024, April 9). N(alpha)-Z-L-2,4-diaminobutyric acid. Retrieved from [Link]

-

gamma-Aminobutyric acid in brain: its formation from glutamic acid. (2025, September 19). ResearchGate. Retrieved from [Link]

-

Roviello, G. N., et al. (2006). Synthesis, characterization and hybridization studies of new nucleo-gamma-peptides based on diaminobutyric acid. Journal of Peptide Science. Retrieved from [Link]

-

Roviello, G. N., et al. (2006). Synthesis, characterization and hybridization studies of new nucleo-gamma-peptides based on diaminobutyric acid. Journal of Peptide Science. Retrieved from [Link]

-

Li, Y., et al. (2019). Efficient production of gamma-aminobutyric acid by engineered Saccharomyces cerevisiae with glutamate decarboxylases from Streptomyces. Biotechnology and Applied Biochemistry. Retrieved from [Link]

-

Incorporation of Fmoc-Dab(Mtt)-OH during Solid-phase peptide synthesis: A word of caution. (2022, March). ResearchGate. Retrieved from [Link]

-

Oregon State University. (n.d.). The synthesis and cyclization of 2,4-diaminobutyric acid. Retrieved from [Link]

-

Monash University. (2001, March 7). The synthesis of cyclic peptides. Retrieved from [Link]

-

de la Fuente-Núñez, C. (2019). Antimicrobial Peptides and Their Assemblies. Molecules. Retrieved from [Link]

- Google Patents. (n.d.). US2810754A - Synthesis of l-glutamine from l-glutamic acid.

-

Colibri. (2023, May 16). Enzymatic synthesis of new antimicrobial peptides for food purposes. Retrieved from [Link]

-

Synthesis of N‐(4‐aminobenzoyl)‐γ‐oligo (L‐glutamic acid)s. (2025, August 5). ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthetic Natural Product Inspired Cyclic Peptides. Retrieved February 12, 2026, from [Link]

-

National Center for Biotechnology Information. (2020, April 9). Subtype Selective γ-Aminobutyric Acid Type A Receptor (GABAAR) Modulators Acting at the Benzodiazepine Binding Site: An Update. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018, November 16). Cyclic Peptides: Promising Scaffolds for Biopharmaceuticals. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Novel Formulations for Antimicrobial Peptides. Retrieved February 12, 2026, from [Link]

Sources

- 1. Selecting Orthogonal Building Blocks [sigmaaldrich.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 2130-77-0|(S)-2-Amino-4-(((benzyloxy)carbonyl)amino)butanoic acid|BLD Pharm [bldpharm.com]

- 4. An N-protected gamma-aminobutyric acid dipeptide with anticonvulsant action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The multifaceted nature of antimicrobial peptides: current synthetic chemistry approaches and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 8. US2810754A - Synthesis of l-glutamine from l-glutamic acid - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. jocpr.com [jocpr.com]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

- 12. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 13. Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. research.monash.edu [research.monash.edu]

- 15. Cyclic Peptides: Promising Scaffolds for Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Novel Formulations for Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. total-synthesis.com [total-synthesis.com]

- 20. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. HPLC determination of enantiomeric purity of protected amino acid derivatives used in peptide synthesis [pascal-francis.inist.fr]

- 23. Synthesis, characterization and hybridization studies of new nucleo-gamma-peptides based on diaminobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

H-Dab(Z)-OH synonyms and IUPAC nomenclature

Synonyms, IUPAC Nomenclature, and Synthetic Utility in Peptidomimetics

Executive Summary

H-Dab(Z)-OH (

This guide provides a rigorous technical breakdown of H-Dab(Z)-OH, focusing on its nomenclature, physicochemical properties, and its strategic role as an orthogonally protected building block in complex peptide synthesis.

Nomenclature and Chemical Identity

Precise nomenclature is paramount in regulatory filing and database searching. H-Dab(Z)-OH is defined by the presence of a free

2.1 IUPAC Nomenclature

The systematic naming follows the hierarchy of functional groups (Carboxylic Acid > Amide/Carbamate > Amine).

-

Parent Structure: Butanoic acid

-

Substituents: Amino groups at positions 2 and 4.

-

Stereochemistry: L-configuration (S-enantiomer at the

-carbon). -

Protection: The amino group at position 4 (

) is modified with a benzyloxycarbonyl group.

Preferred IUPAC Name: (2S)-2-Amino-4-{[(benzyloxy)carbonyl]amino}butanoic acid

2.2 Synonyms and Identifiers

| Category | Identifier / Synonym | Notes |

| Common Name | H-Dab(Z)-OH | Standard peptide notation |

| Systematic Synonym | Denotes Z on side chain | |

| Alternative Synonym | L-2-Amino-4-(carbobenzoxyamino)butyric acid | "Carbobenzoxy" = Z |

| CAS Registry Number | 2130-77-0 | Specific to the |

| Molecular Formula | - | |

| Molecular Weight | 252.27 g/mol | - |

| SMILES | O=C(O)CCNC(=O)OCc1ccccc1 | Encodes stereochemistry |

Critical Distinction: Do not confuse with Z-Dab-OH (CAS 62234-40-6), where the Z group protects the

-amine, leaving the side chain free or requiring distinct specification.

Structural Analysis & Orthogonality

The utility of H-Dab(Z)-OH lies in the orthogonality of the Z group relative to standard N-terminal protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl).

3.1 Protecting Group Logic

- -Amine (Free): Available for immediate coupling to activated carboxylic acids or for the introduction of N-terminal protection (e.g., Fmoc-OSu) to generate SPPS building blocks.

-

-Amine (Z-Protected): The Benzyloxycarbonyl (Z) group is stable to:

-

TFA (Trifluoroacetic acid) – Used for Boc deprotection.[2]

-

Piperidine – Used for Fmoc deprotection.

-

Mild Basic conditions.

-

The Z group is selectively removed by:

-

Catalytic Hydrogenolysis (

). -

Strong Acids (HF, HBr/AcOH, or TFMSA).

This stability profile makes H-Dab(Z)-OH an excellent precursor for synthesizing Fmoc-Dab(Z)-OH (for Fmoc SPPS where side-chain Z is permanent until HF cleavage or orthogonal hydrogenolysis) or for solution-phase synthesis where acid stability is required.

Figure 1: Orthogonality profile of the H-Dab(Z)-OH building block.

Synthetic Protocols and Application

4.1 Protocol: Conversion to Fmoc-Dab(Z)-OH

Researchers often purchase H-Dab(Z)-OH to synthesize Fmoc-Dab(Z)-OH, a standard building block for Solid Phase Peptide Synthesis (SPPS).

Reagents:

-

H-Dab(Z)-OH (1.0 equiv)

-

Fmoc-OSu (9-Fluorenylmethyl N-succinimidyl carbonate) (1.1 equiv)

-

or

-

Acetone/Water or Dioxane/Water solvent system

Methodology:

-

Dissolution: Suspend H-Dab(Z)-OH in water/acetone (1:1 v/v). Add

(2.0 equiv) to solubilize the zwitterion and establish pH ~8–9. -

Acylation: Add Fmoc-OSu dissolved in a minimal amount of acetone dropwise to the reaction mixture.

-

Reaction: Stir at room temperature for 4–12 hours. Monitor by TLC or HPLC for the disappearance of the starting amine.

-

Workup: Acidify the solution to pH 2–3 using 1N HCl. The product, Fmoc-Dab(Z)-OH, will precipitate or form an oil.

-

Extraction: Extract with Ethyl Acetate. Wash organic layer with brine, dry over

, and concentrate. -

Crystallization: Recrystallize from Ethyl Acetate/Hexane to obtain high-purity building block.

4.2 Usage in Solution Phase Coupling

When using H-Dab(Z)-OH directly as the amine component in a coupling reaction:

-

Solubility: H-Dab(Z)-OH is zwitterionic and sparingly soluble in pure organic solvents (DCM, DMF). It requires a base (DIEA or NMM) or an aqueous/organic mixture to solubilize.

-

Activation: Pre-activate the carboxylic acid partner (e.g., using HATU/DIEA or EDC/HOBt) before adding the H-Dab(Z)-OH solution.

Comparative Properties: Dab vs. Lys vs. Orn

The choice of Dab over Lysine or Ornithine is driven by the need to alter the distance of the positive charge from the peptide backbone, affecting receptor binding and membrane penetration.

| Amino Acid | Side Chain Length ( | Distance to Backbone | pKa (Side Chain) |

| Dap (2,3-diamino) | 1 | Shortest | ~8.4 |

| Dab (2,4-diamino) | 2 | Short | ~9.4 |

| Ornithine | 3 | Medium | ~10.5 |

| Lysine | 4 | Long (Native) | ~10.5 |

Table 1: Comparison of diamino acid side chain properties.

References

-

Hongri Pharma. (2024). Peptide Raw Materials: H-Dab(Z)-OH Applications in Antimicrobial Peptides. Retrieved from [Link]

-

RSC Advances. (2014). Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

FooDB. (2011). 2,4-Diaminobutyric acid Structure and Classification. Retrieved from [Link]

Sources

Methodological & Application

Application Note: A Robust Protocol for the Synthesis of Methotrexate-γ-Dab Analogues Using N-γ-Cbz-L-α,γ-diaminobutyric Acid

Abstract

This comprehensive application note provides a detailed protocol for the synthesis of novel methotrexate (MTX) analogues by replacing the native L-glutamate moiety with L-α,γ-diaminobutyric acid (Dab). Leveraging the orthogonally protected building block, (S)-2-Amino-4-(((benzyloxy)carbonyl)amino)butanoic acid (H-Dab(Z)-OH), this guide offers researchers a robust methodology for creating MTX derivatives with modified pharmacokinetic and pharmacodynamic profiles. We delve into the strategic rationale behind experimental choices, from coupling reactions to deprotection and final characterization, ensuring scientific integrity and reproducibility. This document is intended for researchers, chemists, and drug development professionals seeking to explore new chemical space in antifolate drug design to potentially overcome drug resistance and improve therapeutic indices.

Introduction: Beyond Classical Methotrexate

Methotrexate (MTX) is a cornerstone of modern medicine, acting as a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleotides required for DNA and RNA synthesis.[1] Its antimetabolite activity has been successfully harnessed for decades in chemotherapy and for the treatment of autoimmune diseases. However, its clinical utility can be hampered by significant toxicity and the emergence of drug resistance.

The chemical structure of MTX, particularly its L-glutamate tail, presents a prime opportunity for modification to develop analogues with improved properties.[1] Alterations in this region can influence cellular uptake, polyglutamylation, and efflux, thereby modulating the drug's efficacy and safety profile.[2][3] The replacement of glutamate with non-natural or basic amino acids is a proven strategy to create derivatives with novel biological activities.[3][4]

This guide focuses on the strategic incorporation of L-α,γ-diaminobutyric acid (Dab) in place of glutamate. Dab is a shorter, basic amino acid homologue whose introduction can significantly alter the charge and polarity of the molecule's side chain. Such a modification may lead to differential interactions with transport proteins and target enzymes, potentially creating analogues that can bypass existing resistance mechanisms.[3]

To achieve this synthesis selectively, we utilize H-Dab(Z)-OH (also known as (S)-2-Amino-4-(((benzyloxy)carbonyl)amino)butanoic acid).[5][6][7] The benzyloxycarbonyl (Z or Cbz) group on the γ-amine provides robust and orthogonal protection, ensuring that the peptide coupling occurs exclusively at the α-amino group of Dab. This controlled approach is fundamental to building a well-defined molecular architecture.

Synthesis Strategy and Workflow

The overall synthetic strategy is a two-step process involving a peptide coupling reaction followed by a deprotection step. The workflow is designed for efficiency and purity, minimizing side reactions and simplifying purification.

Workflow Overview

The process begins with the activation of the carboxylic acid on the pteroic acid core of methotrexate, followed by coupling with the α-amino group of H-Dab(Z)-OH. The final step involves the selective removal of the Z-protecting group to yield the target MTX-Dab analogue.

Caption: High-level workflow for the synthesis of MTX-Dab analogues.

Detailed Experimental Protocols

Materials and Reagents

This protocol requires standard laboratory equipment and high-purity reagents.

| Reagent/Material | Grade | Supplier Recommendation | Notes |

| 4-amino-4-deoxy-N10-methylpteroic acid (mAPA) | ≥95% | Commercially available | The core scaffold of methotrexate. |

| H-Dab(Z)-OH (CAS: 2130-77-0) | ≥98% | Ivy Fine Chemicals, etc.[5] | The key building block with orthogonal protection. |

| Diethyl phosphorocyanidate (DEPC) | Synthesis Grade | Commercially available | A highly effective coupling agent for this reaction.[3] |

| Triethylamine (TEA) | Anhydrous, ≥99.5% | Commercially available | Base to neutralize salts and facilitate coupling. |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially available | Reaction solvent. Must be anhydrous to prevent hydrolysis. |

| Palladium on Carbon (Pd/C) | 10 wt. % loading | Commercially available | Catalyst for hydrogenation (Z-group removal). |

| Methanol (MeOH) | HPLC Grade | Commercially available | Solvent for hydrogenation and HPLC mobile phase. |

| Trifluoroacetic Acid (TFA) | Reagent Grade | Commercially available | Used in HPLC mobile phase. |

| Diethyl Ether | Anhydrous | Commercially available | For product precipitation. |

| Reverse-Phase HPLC System | Analytical/Prep | N/A | C18 column is recommended for purification. |

| Mass Spectrometer (MS) | ESI or MALDI | N/A | For molecular weight confirmation. |

| Nuclear Magnetic Resonance (NMR) Spectrometer | ≥400 MHz | N/A | For structural elucidation. |

Protocol 1: Synthesis of mAPA-Dab(Z) Conjugate

This procedure outlines the coupling of the pteroic acid core with the protected diaminobutyric acid. The method is adapted from established literature procedures for synthesizing similar MTX analogues.[3]

Causality Behind Choices:

-

Anhydrous DMF: Prevents hydrolysis of the activated carboxylic acid and coupling reagents, which would otherwise lead to low yields.

-

DEPC as Coupling Agent: Diethyl phosphorocyanidate is an efficient and cost-effective reagent for forming amide bonds between sterically unhindered components. Alternatively, modern reagents like HATU could be used for potentially faster reaction times.[1]

-

Triethylamine (TEA): Acts as a base to deprotonate the α-amino group of H-Dab(Z)-OH and neutralize any HCl or HBr salts present in the starting materials, which is essential for the nucleophilic attack to proceed.

Step-by-Step Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 4-amino-4-deoxy-N10-methylpteroic acid (mAPA) (1.0 eq) and H-Dab(Z)-OH (1.2 eq) in anhydrous DMF.

-

Add triethylamine (TEA) (2.5 eq) to the mixture and stir until all solids are dissolved.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add diethyl phosphorocyanidate (DEPC) (1.3 eq) dropwise to the stirred solution.

-

Allow the reaction to slowly warm to room temperature and stir for 18-24 hours.

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC) or LC-MS. The desired product will have a higher molecular weight and different retention factor compared to the starting materials.

-

Upon completion, precipitate the crude product by pouring the reaction mixture into a beaker of cold diethyl ether with vigorous stirring.

-

Collect the precipitate by vacuum filtration, wash thoroughly with diethyl ether to remove residual DMF and unreacted reagents, and dry under vacuum. The resulting solid is the mAPA-Dab(Z) conjugate.

Protocol 2: Deprotection of the Z-Group

This step removes the benzyloxycarbonyl (Z) group via catalytic hydrogenation to yield the final MTX-Dab analogue.

Causality Behind Choices:

-

Catalytic Hydrogenation (H₂, Pd/C): This is the standard and cleanest method for Z-group removal. It proceeds under mild conditions and the byproducts (toluene and CO₂) are volatile and easily removed, simplifying the workup. The pteridine ring is generally stable to these conditions.

-

Methanol as Solvent: It is an excellent solvent for the protected intermediate and does not interfere with the hydrogenation reaction.

Step-by-Step Procedure:

-

Dissolve the crude mAPA-Dab(Z) conjugate from the previous step in methanol in a suitable hydrogenation vessel.

-

Carefully add Palladium on Carbon (Pd/C, 10 wt. % loading) to the solution (approximately 10-15% by weight of the substrate).

-

Seal the vessel and purge the system with hydrogen gas (or use a hydrogen-filled balloon).

-

Stir the reaction mixture vigorously under a positive pressure of hydrogen at room temperature for 6-12 hours.

-

Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely in the air. Keep it wet with solvent.

-

Rinse the filter cake with additional methanol to ensure complete recovery of the product.

-

Combine the filtrates and remove the solvent under reduced pressure to yield the crude MTX-Dab analogue as a solid.

Protocol 3: Purification and Characterization

The final product must be purified and its identity confirmed.

-

Purification: The crude product is best purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column. A typical mobile phase gradient would be water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA). Fractions containing the pure product are collected, combined, and lyophilized to yield the final compound as a TFA salt.[8]

-

Characterization:

-

LC-MS: Confirm the purity (>95%) and verify the molecular weight of the final product.[9]

-

High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass measurement to confirm the elemental composition.

-

¹H and ¹³C NMR: Confirm the chemical structure. Key signals to look for include the disappearance of the benzyl protons from the Z-group and the appearance of characteristic signals for the pteridine and benzoyl moieties.[10]

-

Chemical Synthesis Scheme

The following diagram illustrates the chemical transformations described in the protocols.

Caption: Reaction scheme for the two-step synthesis of the MTX-Dab analogue.

Expected Results and Data

Successful synthesis will yield a highly pure product whose identity is confirmed by spectroscopic methods.

| Parameter | Expected Value |

| Compound Name | 4-(((2,4-Diaminopteridin-6-yl)methyl)(methyl)amino)benzoyl-L-α,γ-diaminobutyric acid |

| Molecular Formula | C₂₂H₂₆N₈O₃ |

| Molecular Weight | 466.50 g/mol (as free base) |

| Purity (Post-HPLC) | ≥95% |

| Overall Yield | 30-50% (unoptimized) |

| Appearance | Yellowish to orange amorphous solid |

| MS (ESI+) [M+H]⁺ | Expected: 467.21; Found: To be determined experimentally |

Troubleshooting Guide

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Low Coupling Yield | 1. Presence of moisture in reagents/solvents.2. Inefficient coupling agent.3. Steric hindrance or side reactions of Dab derivative.[11] | 1. Use freshly opened anhydrous solvents and dry reagents thoroughly.2. Switch to a more potent coupling agent like HATU or HBTU.3. Ensure correct stoichiometry and reaction temperature. |

| Incomplete Deprotection | 1. Inactive or poisoned Pd/C catalyst.2. Insufficient hydrogen pressure or reaction time. | 1. Use fresh, high-quality Pd/C catalyst.2. Increase hydrogen pressure (if equipment allows) or extend reaction time.3. Ensure vigorous stirring to maintain catalyst suspension. |

| Multiple Peaks in HPLC | 1. Incomplete reactions.2. Presence of side products.3. Degradation of the pteridine ring. | 1. Re-run the previous step under optimized conditions.2. Optimize the HPLC gradient for better separation.3. Protect the reaction from light, as pteridines can be light-sensitive. |

Conclusion

This application note provides a validated and scientifically grounded protocol for the synthesis of novel methotrexate analogues using H-Dab(Z)-OH. By replacing the glutamate moiety with diaminobutyric acid, researchers can generate valuable tool compounds and potential drug candidates. These analogues can be used to probe the structural requirements for DHFR inhibition, investigate mechanisms of cellular transport, and potentially serve as warheads in targeted therapies like antibody-drug conjugates.[1] The detailed methodologies and troubleshooting guide herein are designed to empower researchers to successfully synthesize and characterize these important molecules.

References

-

Rosowsky, A., Freisheim, J. H., Moran, R. G., Solan, V. C., Bader, H., Wright, J. E., & Radike-Smith, M. (1986). Methotrexate analogues. 26. Inhibition of dihydrofolate reductase and folylpolyglutamate synthetase activity and in vitro tumor cell growth by methotrexate and aminopterin analogues containing a basic amino acid side chain. Journal of Medicinal Chemistry. [Link]

-

Shi, P. T., Hao, X. K., Chen, Y., Zhang, Y. H., & Tao, Q. Y. (1997). [The solid-phase synthesis of methotrexate-alpha-peptides]. Yao Xue Xue Bao. [Link]

-

NIH Technology Transfer. (2022). Methotrexate Analogs with Enhanced Efficacy and Safety Profile. National Institutes of Health. [Link]

-

Lee, S., Lee, J., Park, J., Choi, H., Kim, E., & Kim, K. (2020). In Silico Study Identified Methotrexate Analog as Potential Inhibitor of Drug Resistant Human Dihydrofolate Reductase for Cancer Therapeutics. Molecules. [Link]

-

Chaykovsky, M., Hirst, M., Lazarus, H., & Martinelli, J. E. (1977). Methotrexate analogues. 9. Synthesis and biological properties of some 8-alkyl-7,8-dihydro analogues. Journal of Medicinal Chemistry. [Link]

-

Chaykovsky, M., Hirst, M., Martinelli, J. E., & Kisliuk, R. L. (1979). Methotrexate analogues. 12. Synthesis and biological properties of some aza homologues. Journal of Medicinal Chemistry. [Link]

-

Ivy Fine Chemicals. H-DAB(Z)-OH [CAS: 2130-77-0]. Ivy Fine Chemicals. [Link]

-

ChemUniverse. H-DAB(Z)-OH. ChemUniverse. [Link]

-

Vlieghe, P., Lisowski, V., Martinez, J., & Khrestchatisky, M. (2010). Peptide-based drug design: here and now. PubMed. [Link]

-

Sani, M. A., Gagne, E., & Gauthier, D. A. (2017). Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Organic & Biomolecular Chemistry. [Link]

-

Le, G. T., Abello, N., Pires, M. M., & Deiters, A. (2012). Synthesis and In Vitro Pharmacological Evaluation of 5,8-Dideaza Analogs of Methotrexate. Molecules. [Link]

-

ResearchGate. Structure-activity relationships for methotrexate analogsa. ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Methotrexate Analogs with Enhanced Efficacy and Safety Profile | Technology Transfer [techtransfer.nih.gov]

- 3. Methotrexate analogues. 26. Inhibition of dihydrofolate reductase and folylpolyglutamate synthetase activity and in vitro tumor cell growth by methotrexate and aminopterin analogues containing a basic amino acid side chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Peptide-based drug design: here and now - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ivychem.com [ivychem.com]

- 6. H-DAB(Z)-OH [P92146] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]

- 7. 2130-77-0|(S)-2-Amino-4-(((benzyloxy)carbonyl)amino)butanoic acid|BLD Pharm [bldpharm.com]

- 8. [The solid-phase synthesis of methotrexate-alpha-peptides] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Application Note: HBr/Acetic Acid Cleavage of Z-Dab-OH Peptides

This Application Note provides a high-precision protocol for the cleavage of Z-protected Diaminobutyric acid (Dab) peptides using Hydrogen Bromide in Acetic Acid (HBr/AcOH). It addresses the specific chemical instability of Dab residues—specifically their propensity for lactamization and alkylation—and provides a self-validating workflow to ensure high-purity isolation.

Topic: High-Fidelity Deprotection of Benzyloxycarbonyl (Z) Groups from Diaminobutyric Acid (Dab) Peptides Method: Acidolytic Cleavage via HBr/AcOH Target Audience: Peptide Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary & Chemical Context[1][2][3][4][5][6]

The Diaminobutyric acid (Dab) residue presents a unique synthetic challenge due to its nucleophilic

While the Benzyloxycarbonyl (Z) group is a robust N-terminal or side-chain protecting group, its removal typically requires strong acid (HF, HBr, or TFMSA) or hydrogenolysis. For sulfur-containing peptides where hydrogenation is precluded, HBr in Acetic Acid (HBr/AcOH) is the standard alternative to the hazardous Hydrogen Fluoride (HF) method.

Why This Protocol is Critical

Standard HBr/AcOH protocols often fail for Dab peptides due to two competing side reactions:

- -Lactamization: Although suppressed in strong acid (due to protonation), this occurs rapidly during work-up if the pH rises while the side chain is free.

-

N-Alkylation (Benzylation): The cleavage of the Z-group generates benzyl bromide . If not efficiently scavenged or washed away, this byproduct will alkylate the newly deprotected

-amine of Dab, resulting in a permanent +90 Da mass adduct.

This guide details a modified protocol that prioritizes the scavenging of benzyl cations and the maintenance of acidic conditions throughout the work-up to prevent these degradants.

Mechanistic Insight

Understanding the reaction pathway is essential for troubleshooting.

The Cleavage Mechanism

The reaction proceeds via an

The Dab Conundrum

-

In HBr/AcOH: The

-amine is protonated ( -

The Threat: The generated benzyl bromide is an alkylating agent. While scavengers (thioanisole) trap the benzyl cation (

), they compete with the high local concentration of benzyl bromide. -

The Solution: We utilize a "Soft Nucleophile" scavenger cocktail and an immediate ether precipitation to physically separate the peptide from the benzyl bromide before any neutralization steps can reactivate the amine.

Visualizing the Pathway

The following diagram illustrates the cleavage pathway and the divergence into side reactions if the protocol is not strictly followed.

Figure 1: Reaction pathway showing the generation of the desired HBr salt and the critical risk vectors for Benzylation and Lactamization.

Detailed Protocol

Safety Warning: HBr/AcOH is corrosive and releases toxic fumes. Handle only in a functioning fume hood. Wear acid-resistant gloves and eye protection.

Reagents & Materials

-

HBr/Acetic Acid (33% w/w): Ensure the reagent is fresh. Old reagent turns orange/red due to free bromine (

), which destroys Tyrosine/Tryptophan residues.-

Quality Check: If the solution is dark orange, add a small amount of phenol to scavenge free bromine until it turns pale yellow.

-

-

Scavenger Cocktail: Thioanisole (essential), Pentamethylbenzene (optional accelerator), m-Cresol.

-

Solvents: Diethyl Ether (anhydrous, cooled to -20°C), Methanol.

The Cleavage Workflow

Step 1: Preparation

-

Dry the Peptide/Resin: Lyophilize or vacuum-dry the protected peptide or resin-bound peptide overnight over

. Moisture inhibits the reaction and promotes ester hydrolysis. -

Prepare the Cocktail: In a small vial, mix:

-

Thioanisole: 10% (v/v) - Primary scavenger for benzyl cations.

-

m-Cresol: 5% (v/v) - Scavenger and solvent modifier.

-

HBr/AcOH (33%): 85% (v/v).

-

Note: Do not premix for long periods. Prepare immediately before use.

-

Step 2: The Reaction[1][2]

-

Add the cleavage cocktail to the peptide (Ratio: 10 mL cocktail per 1 g peptide/resin).

-

Stir : Cap the vessel tightly. Stir at Room Temperature for 60–90 minutes .

-

Optimization Note: For Z-Dab specifically, 60 minutes is usually sufficient. Extended times increase the risk of benzyl bromide alkylation.

-

-

Monitor: The solution should remain homogeneous (if solution phase) or the resin should be well-suspended.

Step 3: Work-Up (Critical Control Point)

This step determines the success of the synthesis. Speed is vital to remove Benzyl Bromide.

-

Precipitation: Pour the reaction mixture directly into a centrifuge tube containing 10 volumes of cold Diethyl Ether (-20°C) .

-

Centrifugation: Centrifuge at 3000 rpm for 5 minutes at 4°C. Decant the supernatant (which contains the toxic benzyl bromide).

-

Washing: Resuspend the pellet in fresh cold ether, vortex, and centrifuge again. Repeat this wash 3-4 times.

-

Why? You must physically remove all traces of benzyl bromide before dissolving the peptide in water. If benzyl bromide remains when you add water/buffer, it will alkylate the Dab side chain.

-

-

Drying: Dry the pellet under a gentle stream of Nitrogen. Do not over-dry to a hard cake, as it may become difficult to dissolve.

Step 4: Isolation[1]

-

Dissolve the crude peptide in 5% Aqueous Acetic Acid .

-

Crucial: Do NOT use water or neutral buffer. Keeping the pH < 4 ensures the Dab amine remains protonated (

), preventing lactamization.

-

-

Extraction (Optional but Recommended): Extract the aqueous layer once with Ethyl Acetate to remove any stubborn organic scavengers.

-

Lyophilization: Freeze and lyophilize the aqueous layer immediately.

Experimental Workflow Diagram

Figure 2: Operational workflow emphasizing the ether wash and acidic dissolution steps to mitigate side reactions.

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| Mass +90 Da | Benzylation. Benzyl bromide reacted with Dab side chain. | Increase ether washes (Step 3). Ensure Thioanisole concentration is at least 10%.[4] |

| Mass -18 Da | Lactamization. Cyclization of Dab side chain. | Avoid neutral/basic buffers. Dissolve crude in 5-10% AcOH. Keep temperature low. |

| +Br adducts | Bromination. Free | Add 1-2% Phenol to the cleavage cocktail to scavenge free bromine. Use fresh HBr. |

| Incomplete Cleavage | Moisture. Water deactivates HBr. | Ensure peptide is strictly dry. Increase reaction time to 90 min (monitor for benzylation). |

References

-

Tam, J. P., et al. (1983). "SN2 deprotection of synthetic peptides with a low concentration of HF in dimethyl sulfide: evidence and application in peptide synthesis." Journal of the American Chemical Society. Link (Foundational mechanism for acidolytic cleavage and scavenger use).

-

Bodanszky, M., & Bodanszky, A. (1984). The Practice of Peptide Synthesis. Springer-Verlag.[7] (Standard protocols for HBr/AcOH cleavage).

-

Gisin, B. F., & Merrifield, R. B. (1972). "Carboxyl-catalyzed intramolecular aminolysis. A side reaction in solid-phase peptide synthesis." Journal of the American Chemical Society. Link (Mechanism of lactamization in Dab/Orn peptides).

-

Sigma-Aldrich. "Boc Resin Cleavage Protocol: Standard HBr/Acetic Acid Cleavage." Link (Standard industry protocol adapted for this guide).

-

RSC Advances. (2019). "Synthesis of chiral nine and twelve-membered cyclic polyamines... simultaneous removal of Cbz and tert-butyl." Royal Society of Chemistry. Link (Recent application of HBr/AcOH for Cbz removal).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Solved Please draw the mechanism for the removal of benzyl | Chegg.com [chegg.com]

- 4. sciencemadness.org [sciencemadness.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 7. US7495072B2 - Process for preparation of mixtures of polypeptides using purified hydrobromic acid - Google Patents [patents.google.com]

Harnessing the Versatility of Diaminobutyric Acid Side Chains for Precision Bioconjugation

Senior Application Scientist Note: The precise, site-specific modification of proteins and peptides is a cornerstone of modern drug development, diagnostics, and fundamental biological research. While traditional bioconjugation strategies often rely on the modification of abundant amino acids like lysine or the unique reactivity of cysteine, these approaches can sometimes lead to heterogeneous products or require engineering of the target biomolecule. The non-canonical amino acid L-2,4-diaminobutyric acid (Dab) presents a powerful and versatile platform for achieving highly controlled, site-specific bioconjugation. Its unique side chain, featuring a primary amine separated by a two-carbon linker from the peptide backbone, offers a nucleophilic handle that can be chemoselectively addressed. This guide provides an in-depth exploration of bioconjugation techniques utilizing Dab side chains, complete with detailed protocols and the scientific rationale underpinning these methodologies.

The Diaminobutyric Acid Advantage in Bioconjugation

The utility of diaminobutyric acid in bioconjugation stems from its structural and chemical properties. As a non-proteinogenic amino acid, it can be strategically incorporated into synthetic peptides and proteins, offering a unique site for modification that is orthogonal to native amino acid side chains.[1][2] This site-specificity is paramount for creating homogenous bioconjugates with well-defined stoichiometry and preserving the biological activity of the parent molecule.

The primary amine on the Dab side chain serves as a potent nucleophile, readily participating in a variety of well-established bioconjugation reactions. To harness this reactivity in a controlled manner, an orthogonal protection strategy is essential during peptide or protein synthesis.[3][4] This involves protecting the Dab side chain's amine with a group that can be selectively removed under mild conditions that do not affect other protecting groups or the integrity of the biomolecule.[5]

Orthogonal Protection and Deprotection: The Gateway to Dab Bioconjugation

A common and effective protecting group for the Dab side chain is the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) or its more labile analogue, ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl).[6][7] These groups are stable to the acidic conditions often used for peptide cleavage from the resin and the basic conditions used for Fmoc deprotection in solid-phase peptide synthesis (SPPS).[3][4] The selective removal of Dde or ivDde is typically achieved with a dilute solution of hydrazine, unmasking the primary amine for subsequent conjugation.[6]

Workflow for Dab Incorporation and Deprotection

Sources

- 1. Site-specific functionalization of proteins and their applications to therapeutic antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nonnatural amino acids for site-specific protein conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Labeling and Protecting Groups [biosyn.com]

- 5. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure–Activity Relationship of the Diaminobutyric Acid Residues in Polymyxins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. microdetection.cn [microdetection.cn]

Troubleshooting & Optimization

Technical Support Center: H-Dab(Z)-OH Activation & Lactam Prevention

This guide addresses the technical challenges of activating H-Dab(Z)-OH (N

Current Status: EXPERT MODE

Topic: Minimizing

Diagnostic: Is Your Reaction Failing Due to Lactamization?

Before altering your protocol, confirm that lactam formation is the root cause of your low yields or impurities.

| Observation | Technical Indicator | Interpretation |

| Mass Spec (ESI) | [M - 18] peak | Loss of H₂O suggests cyclization (dehydration) into a lactam ring. |

| HPLC/UPLC | Early eluting peak | Lactams are typically more hydrophobic than the open acid but lack the ionizable COOH, altering retention time significantly depending on pH. |

| Solubility | Precipitation | The lactam (pyrrolidin-2-one derivative) often has drastically different solubility properties than the linear zwitterion. |

| Kaiser Test | Positive (Blue) | If H-Dab(Z)-OH cyclizes, the |

The Mechanism: Why H-Dab(Z)-OH Cyclizes

The formation of the

Even though the

Pathway Visualization

Figure 1: The kinetic competition between linear coupling and base-catalyzed lactam formation in Dab derivatives.

Troubleshooting Guide & Protocols

Scenario A: You are activating H-Dab(Z)-OH to couple it to an amine (Solution Phase)

CRITICAL WARNING: Activating an amino acid with a free

-

If this is your goal: Proceed with caution.

-

If this is NOT your goal: You should likely be using Fmoc-Dab(Z)-OH or Boc-Dab(Z)-OH .

If you MUST activate H-Dab(Z)-OH (e.g., for resin loading):

Q: Which coupling reagents prevent lactam formation?

A: Use Carbodiimides (DIC/DCC) with Oxyma Pure. Avoid Uronium salts (HATU/HBTU).

-

Why? HATU and HBTU require a tertiary base (DIPEA) to function. This base increases the pH, promoting the deprotonation of the Z-amide nitrogen and accelerating cyclization.

-

Solution: Carbodiimide activation (DIC) can be performed at neutral or slightly acidic pH, where the Z-amide nitrogen is non-nucleophilic.

Protocol: Base-Free Activation (Recommended)

-

Dissolve: H-Dab(Z)-OH (1.0 eq) in DCM or DMF.

-

Additive: Add Oxyma Pure (1.0 eq) or HOBt (1.0 eq). Do not add DIPEA.

-

Activator: Add DIC (Diisopropylcarbodiimide) (1.0 eq) dropwise at 0°C.

-

Reaction: Stir for 5–10 minutes at 0°C to form the active ester, then add your nucleophile immediately.

-

Rationale: The absence of exogenous base keeps the

-NH-Z protonated and non-reactive towards the activated ester.

Scenario B: You are loading H-Dab(Z)-OH onto 2-Chlorotrityl Chloride (2-CTC) Resin

This is a common step where lactam formation occurs because users often add excess base to scavenge the HCl released by the resin.

Q: How do I load Dab(Z) onto 2-CTC resin without cyclization?

A: Use the "Low-Base" or "Base-Deficit" loading method.

Protocol:

-

Resin Prep: Swell 2-CTC resin in dry DCM for 20 min.

-

Stoichiometry: Use 1.0–1.2 eq of H-Dab(Z)-OH relative to resin loading.

-

Base Choice: Use DIPEA but strictly limit it to 2.0 equivalents relative to the amino acid (not the resin sites).

-

Better Alternative: Use Sym-Collidine or 2,6-Lutidine instead of DIPEA. These are weaker, sterically hindered bases that are sufficient to drive loading but poor at deprotonating the Z-amide.

-

-

Execution: Dissolve AA and Base in DCM (min volume). Add to resin.[1] Shake for 1–2 hours.

-

Quench: Add MeOH/DIPEA (9:1) to cap unreacted chlorides.

Comparative Analysis of Coupling Reagents

The choice of reagent dictates the "Lactam Risk Factor."

| Reagent Class | Examples | Base Required? | Lactam Risk | Recommendation |

| Carbodiimides | DIC, DCC, EDC | NO | Low | Preferred. Allows neutral activation. |

| Phosphoniums | PyBOP, PyAOP | Yes (DIPEA) | Medium | Use only if DIC fails; keep base stoichiometry low (1:1). |

| Uroniums | HATU, HBTU | Yes (DIPEA) | High | AVOID. The combination of high reactivity and basic pH drives cyclization. |

| Mixed Anhydrides | IBCF (Isobutyl chloroformate) | Yes (NMM) | Very High | AVOID. Highly reactive intermediates favor intramolecular attack. |

Frequently Asked Questions (FAQs)

Q: Can I recover H-Dab(Z)-OH if it has formed a lactam?

A: Generally, no . The lactam ring is very stable. Hydrolysis to reopen the ring usually requires harsh acidic or basic conditions that would likely degrade the Z-group or racemize the

Q: Does the solvent matter? A: Yes. DMF promotes cyclization more than DCM because it is more polar and stabilizes the charged transition state of the cyclization.

-

Tip: Perform the activation in DCM (or DCM/DMF mixtures) whenever solubility permits.

Q: I am using Fmoc-Dab(Z)-OH, not H-Dab(Z)-OH. Does this still apply?

A: Yes, but the risk is lower. The bulky Fmoc group on the

Q: Why not use H-Dab(Boc)-OH instead? A: The Boc group is also a carbamate (urethane) and suffers from the exact same mechanism. However, Boc is slightly more sterically hindered than Z. The fundamental issue is the 4-carbon chain length of Dab, which is perfectly pre-organized for 5-membered ring formation.

References

-

Benoiton, N. L. (2006). Chemistry of Peptide Synthesis. CRC Press. (Definitive guide on coupling mechanisms and urethane-protected amino acid side reactions).

-

Albericio, F., & Tulla-Puche, J. (2008). "The Power of Functional Resins in Organic Synthesis". Chemical Reviews, 108(9), 3701-3742. (Discusses resin loading strategies to avoid side reactions).

-

Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley. (Details the stability and nucleophilicity of Z/Cbz groups).

-

Di Gioia, M. L., et al. (2016). "A look at the synthesis of 2,4-diaminobutyric acid (DABA) and its derivatives". Amino Acids, 48, 1729–1740. (Specific review of Dab chemistry and lactamization risks).

Sources

Technical Support Center: Minimizing Racemization of Activated Z-Dab Derivatives

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with Z-Dab (Nα-benzyloxycarbonyl-L-α,γ-diaminobutyric acid) derivatives and facing the critical challenge of racemization during peptide synthesis. As your dedicated support partner, our goal is to provide you with in-depth technical knowledge, actionable troubleshooting strategies, and optimized protocols to ensure the stereochemical integrity of your valuable peptides.

The Challenge: Understanding Racemization in Z-Dab Derivatives

The benzyloxycarbonyl (Z) group is a widely used protecting group in peptide synthesis. However, like other urethane-type protecting groups, activated Z-amino acids are susceptible to racemization, a process that can compromise the biological activity and purity of the final peptide product.[1] Racemization is the conversion of a chiral molecule into its mirror image (enantiomer), leading to a loss of optical purity. In the context of peptide synthesis, this means the unintended conversion of the desired L-amino acid residue to a D-amino acid residue.

The primary mechanism for this loss of stereochemical integrity during coupling reactions is the formation of a 5(4H)-oxazolone intermediate.[2] The α-proton of this intermediate is highly acidic and can be readily abstracted by a base, leading to a planar, achiral enolate. Subsequent reprotonation can occur from either face, resulting in a mixture of L- and D-isomers.

Caption: Mechanism of racemization via oxazolone formation.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered when working with Z-Dab derivatives.

Q1: Why are Z-Dab derivatives prone to racemization?

A: The susceptibility to racemization is not unique to Z-Dab but is a characteristic of many N-acyl amino acids, including those with Z, Fmoc, and Boc protecting groups.[1] The activation of the carboxyl group, which is a necessary step for peptide bond formation, increases the acidity of the α-proton. This makes it easier for a base to remove this proton, leading to the formation of the planar oxazolone intermediate, which is the primary route to racemization.[2]

Q2: Which factors have the most significant impact on the extent of racemization?

A: Several factors can influence the rate and extent of racemization. The most critical are:

-

Coupling Reagents: The choice of coupling reagent is paramount. While highly reactive reagents can speed up peptide bond formation, they can also accelerate the formation of the problematic oxazolone intermediate.[3]

-

Bases: The presence, strength, and steric hindrance of the base used can dramatically affect racemization.[3][4] Bases can directly abstract the α-proton.[5]

-

Additives: Certain additives can suppress racemization by converting the initial activated intermediate into a more stable, less racemization-prone active ester.[6][7]

-

Temperature: Higher temperatures generally increase the rate of all reactions, including racemization.[3][8]

-

Solvent: The polarity of the solvent can influence the stability of the intermediates and the rate of racemization.[9]

Q3: Are carbodiimide reagents like DCC and EDC a poor choice for coupling Z-Dab derivatives?

A: Not necessarily, but they must be used with caution and always in the presence of racemization-suppressing additives.[1][3] When used alone, carbodiimides like Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can lead to significant racemization.[1][10] However, their performance is greatly improved by the addition of compounds like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[3][6][11] These additives react with the highly reactive O-acylisourea intermediate to form active esters that are more stable and less prone to cyclizing into an oxazolone.[12]

Q4: What is the role of additives like HOBt and Oxyma?

A: Additives like HOBt and Oxyma are crucial for suppressing racemization.[6][10][11] They work by intercepting the highly reactive intermediate formed by the coupling reagent (e.g., the O-acylisourea from a carbodiimide) to form an active ester (e.g., an OBt or Oxyma ester). These active esters are sufficiently reactive to couple with the amine component to form the desired peptide bond, but they are significantly less prone to forming the oxazolone intermediate.[6][12] This effectively diverts the reaction away from the main racemization pathway.

Q5: Should I be concerned about the base I use? Which bases are recommended?

A: Yes, the choice of base is critical. Strong, non-sterically hindered bases can accelerate racemization by directly abstracting the α-proton from the activated amino acid.[4][5] For instance, triethylamine (TEA) is often associated with higher rates of racemization compared to more sterically hindered or weaker bases.[4]

-

Recommended: N-methylmorpholine (NMM) or 2,4,6-collidine are generally preferred as they are weaker or more sterically hindered, reducing their propensity to cause racemization.[3][4]

-

Use with Caution: N,N-diisopropylethylamine (DIEA) is a common choice but should be used judiciously, as it can still promote racemization under certain conditions.[3] It is also important to use the minimum necessary amount of base.[3]

Troubleshooting Guide

This section provides solutions to common problems encountered during the coupling of Z-Dab derivatives.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| High levels of D-epimer detected by chiral HPLC. | 1. Inappropriate Coupling Reagent/Additive Combination: Using a carbodiimide without an additive. | Always use carbodiimide reagents (DCC, EDC) in combination with a racemization suppressant like HOBt or Oxyma.[1][3] Consider using phosphonium (e.g., PyBOP) or aminium/uronium (e.g., HBTU) reagents, which are also effective at minimizing racemization, especially with additives.[3][12] |

| 2. Excessive Base Strength or Concentration: Use of a strong, non-hindered base like triethylamine. | Switch to a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[3][4] Use the minimum stoichiometric amount of base required for the reaction. | |

| 3. High Reaction Temperature: Performing the coupling at elevated temperatures. | Conduct the coupling reaction at room temperature or below (e.g., 0°C).[9] If using microwave synthesis, lower the coupling temperature.[8] | |

| 4. Prolonged Activation Time: Allowing the Z-Dab derivative to sit in the activation mixture for an extended period before adding the amine component. | Pre-activate the Z-Dab derivative for a short period (e.g., 1-5 minutes) before adding the amine component to the reaction.[9] | |

| Low coupling efficiency and incomplete reaction. | 1. Steric Hindrance: Coupling to a sterically hindered amino acid. | Consider using a more potent coupling reagent system like HATU in combination with a hindered base like DIEA or collidine. While potent, be mindful of the potential for racemization and optimize other conditions accordingly. |

| 2. Aggregation: Peptide aggregation on solid support, leading to poor accessibility of the N-terminal amine. | Switch to a more polar solvent like N-methylpyrrolidone (NMP) or add dimethylsulfoxide (DMSO) to the reaction mixture to disrupt aggregation.[7] | |

| Formation of unexpected byproducts. | 1. Guanidinylation: When using uronium/aminium reagents (e.g., HBTU, HATU), the free N-terminal amine can be guanidinylated, terminating the peptide chain. | Pre-activate the Z-Dab derivative with the coupling reagent before adding it to the resin-bound peptide. This minimizes the exposure of the free amine to excess coupling reagent.[7] |

Optimized Protocols for Minimizing Racemization

The following protocols are designed to serve as a robust starting point for minimizing racemization during the coupling of Z-Dab derivatives in both solution-phase and solid-phase peptide synthesis (SPPS).

Protocol 1: Low-Racemization Coupling in SPPS using DIC/Oxyma

This protocol is recommended for standard SPPS cycles where minimizing racemization is a priority.

-

Deprotection: Remove the N-terminal Fmoc group from the resin-bound peptide using a standard 20% piperidine solution in DMF.

-

Washing: Thoroughly wash the resin with DMF (at least 5 times) to remove all traces of piperidine.

-

Amino Acid Activation and Coupling:

-

In a separate vessel, dissolve 3-5 equivalents of the Z-Dab derivative in DMF.

-

Add 3-5 equivalents of Oxyma.

-

Add 3-5 equivalents of Diisopropylcarbodiimide (DIC).

-

Allow the mixture to pre-activate for 1-5 minutes at room temperature.

-

Add the activation mixture to the washed resin.

-

-

Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature.[9]

-

Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

-

Monitoring: Perform a Kaiser test or other appropriate colorimetric test to confirm the completion of the coupling reaction.

Protocol 2: Use of Copper(II) Chloride as a Co-additive

For particularly challenging couplings where racemization is persistent, the simultaneous use of HOBt and CuCl₂ with a carbodiimide has been shown to be highly effective.[2]

-

Reagent Preparation: In a reaction vessel, dissolve the Z-Dab derivative (1 equivalent) and the amine component (1 equivalent) in DMF.

-

Additive Addition: Add HOBt (1 equivalent) and Copper(II) Chloride (CuCl₂) (0.5-1 equivalent) to the mixture.

-

Initiation: Cool the reaction mixture to 0°C. Add the carbodiimide coupling reagent (e.g., EDC, 1.1 equivalents).

-

Reaction: Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours.

-

Work-up and Purification: Proceed with standard aqueous work-up and purification procedures. The copper salts can typically be removed during the aqueous extraction.

The effectiveness of this dual-additive system is attributed to the ability of HOBt to reduce the formation of the oxazolone, while CuCl₂ helps prevent the racemization of any small amount of oxazolone that may still form.[2]

References

- The Role of HOBt and HBTU in Peptide Coupling Reactions. (URL: )

- Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. (URL: )

-

Kinetic studies in peptide chemistry. Coupling, racemization and evaluation of methods useful for shortening coupling time - ACS Publications - American Chemical Society. (URL: [Link])

- A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (URL: )

-

Simultaneous Use of 1-hydroxybenzotriazole and copper(II) Chloride as Additives for Racemization-Free and Efficient Peptide Synthesis by the Carbodiimide Method - PubMed. (URL: [Link])

-

Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC. (URL: [Link])

-

Epimerisation in Peptide Synthesis - MDPI. (URL: [Link])

-

Racemization of amino acids under natural conditions: part 1—a challenge to abiogenesis. (URL: [Link])

-

Lecture 16 Protecting groups and racemization of Amino Acids - YouTube. (URL: [Link])

-

Coupling Reagents - Aapptec Peptides. (URL: [Link])

-

Method for the Racemization of Optically Active Amino Acids - Sciencemadness.org. (URL: [Link])

-

Peptide Synthesis Using Unprotected Amino Acids - ChemRxiv. (URL: [Link])

-

The mechanism of the racemisation of α-amino acids in the presence of aldehydes - Queen's University Belfast. (URL: [Link])

-

DEPBT as Coupling Reagent To Avoid Racemization in a Solution-Phase Synthesis of a Kyotorphin Derivative - Luxembourg Bio Technologies. (URL: [Link])

-

Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools - PMC. (URL: [Link])

-

Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed. (URL: [Link])

Sources

- 1. bachem.com [bachem.com]

- 2. Simultaneous use of 1-hydroxybenzotriazole and copper(II) chloride as additives for racemization-free and efficient peptide synthesis by the carbodiimide method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]

- 5. mdpi.com [mdpi.com]

- 6. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 7. peptide.com [peptide.com]

- 8. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. luxembourg-bio.com [luxembourg-bio.com]

- 12. peptide.com [peptide.com]

Troubleshooting incomplete coupling of sterically hindered Dab residues

The following guide serves as a specialized Technical Support Center resource for researchers encountering difficulties with Dab (2,4-Diaminobutyric acid) residues in Solid-Phase Peptide Synthesis (SPPS).

Executive Summary & Diagnostic Logic

The Problem: Incorporating Diaminobutyric acid (Dab) into peptide sequences presents two distinct challenges often misdiagnosed as simple "incomplete coupling":

-

Steric Hindrance: The side-chain protecting groups (e.g., ivDde, Mtt) create a bulky environment, preventing the incoming amino acid from accessing the

-amine.[1] -

Premature Lactamization (The "Ghost" Coupling): Specific derivatives, particularly Fmoc-Dab(Mtt)-OH , are prone to rapid intramolecular cyclization (forming a

-lactam) during the activation step. This consumes the amino acid before it can attach to the resin, leaving the resin

Diagnostic Workflow: Before optimizing reagents, confirm the nature of the failure using this logic:

Figure 1: Diagnostic logic tree for distinguishing between lactamization side-reactions and true steric hindrance.

Critical Issue: The Fmoc-Dab(Mtt)-OH Lactamization Trap

If you are using Fmoc-Dab(Mtt)-OH to allow for orthogonal deprotection (e.g., for later side-chain cyclization), you are likely facing the "Ghost Coupling" effect. The activated carboxyl group is attacked by the side-chain nitrogen (despite the Mtt group) or the Mtt is labile under activation conditions, leading to a soluble

Mechanism of Failure

Unlike Aspartimide formation (which happens on-resin), Dab lactamization often happens in solution during activation.[1] The resin never sees the active amino acid.

The Solution: DEPBT Protocol

Standard phosphonium (PyBOP) or uronium (HATU/HBTU) reagents accelerate this side reaction.[1] You must use DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one), which stabilizes the active ester and suppresses cyclization.

Optimized Protocol for Fmoc-Dab(Mtt)-OH:

| Parameter | Standard Condition (AVOID) | Optimized Condition (USE) |

| Coupling Reagent | HATU, HBTU, PyBOP | DEPBT |

| Base | DIEA (Diisopropylethylamine) | DIEA (Use strictly 2.0 eq relative to AA) |

| Pre-activation | 2–5 minutes | 0 minutes (Add directly to resin) |

| Solvent | DMF | DMF or THF/DMF (1:1) |

| Cycles | Single coupling | Double Coupling (2 x 60 min) |

Expert Insight: If orthogonal protection is not strictly required, switch to Fmoc-Dab(Boc)-OH . The Boc group is sterically smaller and chemically stable against this lactamization during base-mediated coupling cycles.

Troubleshooting Steric Hindrance (Coupling onto Dab)

When the Dab residue is successfully on the resin, coupling the next amino acid can be difficult, especially if the Dab side chain is protected with a bulky group like ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl).

Why it Fails

The ivDde group is massive. It creates a "molecular umbrella" over the

Optimization Strategy

A. Reagent Selection

Switch from carbodiimides (DIC) to high-velocity uronium/aminium reagents.

-

Primary Choice: COMU or HATU .[2]

-

Additive: Oxyma Pure (superior to HOBt for suppressing racemization at high temperatures).[1]

B. Solvent & Chaos

Aggregated peptide chains (common with Dab/Lys rich sequences) tighten the resin mesh.[1]

-

Solvent: Switch from DMF to NMP (N-Methyl-2-pyrrolidone) for the coupling step.

-

Chaotropic Salts: Add 0.4 M LiCl or KSCN to the coupling mixture to disrupt hydrogen bonding networks.

C. Microwave Assistance (The "Sledgehammer")

Heat provides the kinetic energy to overcome the steric barrier.[1]

Recommended Microwave Cycle (CEM/Biotage compatible):

-

Temperature: 75°C (Do not exceed 75°C to avoid ivDde instability or Fmoc cleavage).

-

Time: 5 minutes.

-

Power: 30–50W (Dynamic).

Frequently Asked Questions (FAQ)

Q1: I am seeing a mass of [M-18] after coupling Dab. What is this? A: This is the characteristic mass shift of Lactamization (loss of H2O).[1] If you see this mass, the Dab has cyclized.[1] If it's on the resin, it likely cyclized after Fmoc removal.[1] However, with Dab, the lactam usually forms in solution (preventing coupling), so you typically see Deletion (M-Dab), not M-18.[1] If you see M-18, check if you are using a side-chain unprotected Dab or if the side chain lost its PG during cleavage.

Q2: Can I use Fmoc-Dab(Alloc)-OH instead of Mtt? A: Yes. Alloc (Allyloxycarbonyl) is an excellent alternative for orthogonal protection.[1] It is smaller than Mtt and less prone to acid-catalyzed loss/cyclization. However, removing Alloc requires Pd(PPh3)4, which is oxygen-sensitive.[1] Ensure your synthesizer can handle inert gas or perform the deprotection manually.[1]

Q3: Why is my Kaiser test brown/red instead of blue? A: A reddish-brown Kaiser test often indicates a hindered secondary amine (like Proline) or a sterically crowded primary amine (like Dab(ivDde)).[1] It is still a "Positive" result, but the steric bulk prevents the ninhydrin from fully reacting.[1] Trust the LCMS micro-cleavage over the colorimetric test in these cases.

Q4: Should I use Pseudoprolines? A: Pseudoprolines (e.g., Fmoc-Ala-Thr(PsiMe,MePro)-OH) are excellent for breaking aggregation before you reach the Dab residue. If your sequence is hydrophobic and aggregates before the Dab coupling, the Dab will fail to couple.[1] Insert a pseudoproline dipeptide 2–3 residues prior to the Dab if the sequence allows.

References

-

Lam, P. L., Wu, Y., & Wong, K. L. (2022).[1][3] Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Organic & Biomolecular Chemistry, 20(13), 2601–2604.[1][3]

-

Li, H., Jiang, X., Ye, Y. H., Fan, C., Romoff, T., & Goodman, M. (1999).[1] 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT): A New Coupling Reagent with Remarkable Resistance to Racemization.[3] Organic Letters, 1(1), 91–94.[1][3]

-

Albericio, F., &yman, H. (2018).[1] Peptide Synthesis: Coupling Reagents and Methods. Sigma-Aldrich Technical Guides.

-

Bachem. (2024).[1] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Notes.

Sources

Validation & Comparative

A Comparative Guide to HPLC Purity Analysis of H-Dab(Z)-OH Raw Material

<

Introduction

In the synthesis of peptide-based therapeutics, the purity of the constituent amino acid building blocks is paramount. H-Dab(Z)-OH, or Nγ-benzyloxycarbonyl-L-2,4-diaminobutyric acid, is a non-proteinogenic amino acid derivative frequently incorporated into peptide structures to introduce specific functionalities or conformational constraints. Ensuring the chemical and chiral purity of this raw material is a critical quality control step, directly impacting the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) stands as the cornerstone analytical technique for this purpose, offering high resolution and sensitivity for the separation and quantification of H-Dab(Z)-OH and its potential impurities.[1][2]

This guide provides a comprehensive comparison of prevalent HPLC methodologies for the purity assessment of H-Dab(Z)-OH. We will delve into the mechanistic principles behind different chromatographic modes, present detailed experimental protocols, and offer insights gleaned from extensive application experience to aid researchers, scientists, and drug development professionals in selecting and implementing the most appropriate analytical strategy.

Understanding the Analyte: H-Dab(Z)-OH